molecular formula C₂₄H₂₆D₄O₃ B1158008 Drospirenone-d4

Drospirenone-d4

货号: B1158008
分子量: 370.52
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Drospirenone-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₆D₄O₃ and its molecular weight is 370.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Drospirenone-d4 exhibits several pharmacological properties that make it suitable for clinical applications:

  • Progestogenic Activity : this compound binds to the progesterone receptor with high affinity, facilitating its use in contraceptive formulations .
  • Anti-Androgenic Effects : It demonstrates anti-androgenic activity, which can be beneficial for treating conditions like acne and hirsutism .
  • Mineralocorticoid Activity : this compound has anti-mineralocorticoid properties, which help in managing fluid retention and hypertension in certain patient populations .

Contraception

This compound is primarily utilized in oral contraceptive pills (OCPs). Studies indicate that drospirenone-only formulations provide effective contraception with a favorable safety profile. For instance, a multicenter study involving 713 participants reported a Pearl Index of 0.51, indicating high contraceptive efficacy . The bleeding patterns improved significantly over time, with unscheduled bleeding decreasing from 49.1% in the first cycle to 22.8% by the thirteenth cycle .

Treatment of Acne and Premenstrual Dysphoric Disorder (PMDD)

This compound's anti-androgenic properties make it effective in treating acne and PMDD. Clinical trials have shown that OCPs containing drospirenone lead to significant improvements in skin conditions and mood stabilization among women suffering from PMDD .

Hormonal Replacement Therapy

In combination with estrogens, this compound is used for hormonal replacement therapy in postmenopausal women. It alleviates menopausal symptoms such as hot flashes and vaginal dryness while also providing protective effects against osteoporosis .

Comparative Efficacy and Safety

A comparative analysis of this compound with other progestins indicates its unique benefits:

Parameter This compound Levonorgestrel Desogestrel
Progestogenic ActivityModerateHighModerate
Anti-Androgenic ActivityHighLowModerate
Bleeding ControlExcellentModeratePoor
Cardiovascular RiskLowModerateLow

This table illustrates that this compound provides superior bleeding control compared to levonorgestrel and desogestrel while maintaining a low cardiovascular risk profile.

Case Study 1: Contraceptive Efficacy

A study conducted across multiple European sites assessed the contraceptive efficacy of a drospirenone-only pill over 13 treatment cycles. The results demonstrated significant reductions in both total bleeding episodes and unscheduled bleeding, highlighting the formulation's effectiveness in cycle control .

Case Study 2: Postpartum Mood Improvement

Recent research indicated that postpartum women using a drospirenone-only contraceptive pill experienced a notable decrease in depressive symptoms compared to those not using hormonal contraception. This suggests potential benefits of this compound in managing mood disorders during the postpartum period .

属性

分子式

C₂₄H₂₆D₄O₃

分子量

370.52

同义词

6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1’)-spiro-5’]perhydrofuran-_x000B_2’-one-d4;  Dihydrospirorenone-d4;  Drospirenona-d4;  ZK 30595-d4; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。